N,N-diethylethanamine;2-fluoroethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-fluoroethanol can be synthesized by treating 2-chloroethanol with potassium fluoride in a Finkelstein reaction. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{OH} + \text{KF} \rightarrow \text{FCH}_2\text{CH}_2\text{OH} + \text{KCl} ] This reaction is typically carried out under reflux conditions, and the product can be isolated by distillation .
Industrial Production Methods
Industrial production of 2-fluoroethanol often involves similar methods, with the use of large-scale reactors and distillation columns to ensure high purity and yield. The choice of reagents and conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoroethanol undergoes several types of chemical reactions, including:
Oxidation: In basic solution, 2-fluoroethanol can undergo dehydrofluorination to form acetaldehyde.
Substitution: Reaction with trifluoromethanesulfonic anhydride in the presence of a base yields the triflate ester.
Common Reagents and Conditions
Oxidation: Basic conditions are required for dehydrofluorination.
Substitution: Trifluoromethanesulfonic anhydride and a base are used for the formation of triflate esters.
Major Products
Oxidation: Acetaldehyde
Substitution: Triflate esters
Scientific Research Applications
2-fluoroethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Utilized in the development of radiotracers for positron emission tomography (PET) imaging.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
2-fluoroethanol exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
2-chloroethanol: Similar in structure but contains a chlorine atom instead of a fluorine atom.
2-bromoethanol: Contains a bromine atom instead of a fluorine atom.
Diethylamine: Similar amine structure but lacks the fluorinated alcohol component.
Uniqueness
2-fluoroethanol is unique due to its combination of a fluorinated alcohol and an amine, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity compared to its chloro- and bromo- counterparts .
Properties
CAS No. |
61699-99-8 |
---|---|
Molecular Formula |
C8H20FNO |
Molecular Weight |
165.25 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-fluoroethanol |
InChI |
InChI=1S/C6H15N.C2H5FO/c1-4-7(5-2)6-3;3-1-2-4/h4-6H2,1-3H3;4H,1-2H2 |
InChI Key |
QJVTYYAWWLTMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(CF)O |
Origin of Product |
United States |
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